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CAS No.: 30752-19-3
Cat. No.: B1348518
Get Quote
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Benzene, 1-bromo-4-(hexyloxy)-, also known by synonyms such as 4-bromophenyl hexyl
ether, is a disubstituted aromatic ether.[1] Its strategic combination of a reactive bromo group
and a lipophilic hexyloxy chain makes it a compound of significant interest in materials science
and pharmaceutical development. The bromine atom serves as a versatile synthetic handle,
readily participating in a wide array of cross-coupling reactions, while the hexyloxy group
modulates solubility and influences the packing of molecules in the solid state.[2] This guide
provides a comprehensive overview of its structure, properties, synthesis, and applications,
intended for researchers and professionals engaged in chemical synthesis and materials
innovation.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. Benzene, 1-
bromo-4-(hexyloxy)- is characterized by a benzene ring substituted at the 1 and 4 (para)
positions with a bromine atom and a hexyloxy (-O-(CHz)sCHs) group, respectively.[2]

Caption: 2D structure of Benzene, 1-bromo-4-(hexyloxy)-.
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Key ldentifiers:

« CAS Number: 30752-19-3[1][3]

e Molecular Formula: C12H17BrO[1][3]

e Molecular Weight: 257.17 g/mol [1][3]

o |[UPAC Name: 1-bromo-4-(hexyloxy)benzene[1][3]

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and application
conditions. It exists as a clear, colorless to pale-yellow liquid at room temperature.[4]

Property Value Source(s)
Physical State Liquid (at 20°C)
N _ 298.4 £ 13.0 °C (at 760
Boiling Point (5]
mmHgQ)

154 °C (at 12 mmHg)

Density 1.23 g/cm3 [6]
Flash Point 126.1 +5.8°C [5]
Refractive Index 1.513-1.524 [51[7]
Purity Typically >97% [4]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential for confirming the identity and purity of a synthesized
compound. The expected spectral data for Benzene, 1-bromo-4-(hexyloxy)- are as follows:

1H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen
environments in the molecule.
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e Aromatic Region (o = 6.8-7.4 ppm): The para-substituted aromatic ring will exhibit a
characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons
ortho to the bromine atom will be downfield from those ortho to the electron-donating
hexyloxy group.

 Aliphatic Region (6 = 0.9-4.0 ppm):

[¢]

A triplet at d = 3.9-4.0 ppm, corresponding to the two protons of the -OCHz- group,
deshielded by the adjacent oxygen atom.

[e]

A multiplet at o = 1.7-1.8 ppm for the next CHz group in the chain.

[e]

Several overlapping multiplets between 6 = 1.3-1.5 ppm for the subsequent three CH:
groups.

o Atriplet at & = 0.9 ppm for the terminal methyl (CHs) group protons.

13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon
environments. Eight distinct signals are expected: six for the aromatic ring and six for the
hexyloxy chain, with some overlap possible in the aliphatic region.

e Aromatic Carbons (0 = 110-160 ppm): Signals for the carbon attached to oxygen (C-O) will
be the most downfield (= 158 ppm), while the carbon attached to bromine (C-Br) will be
significantly upfield (= 113 ppm). The remaining four aromatic carbons will appear in the
typical aromatic region.

 Aliphatic Carbons (& = 14-70 ppm): The -OCHz- carbon will be the most downfield in this
region (= 68 ppm), with the other aliphatic carbons appearing further upfield, terminating with
the methyl carbon signal at = 14 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific
functional groups.[1]

e ~3100-3000 cm~: Aromatic C-H stretching.

e ~2950-2850 cm~1: Aliphatic C-H stretching from the hexyloxy group.
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e ~1600-1475 cm~1: Aromatic C=C ring stretching vibrations.
e ~1245 cm~1: Aryl-O (ether) asymmetric C-O stretching, a key diagnostic peak.
e ~1050 cm~1: C-Br stretching.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge
ratio of the molecule and its fragments, confirming the molecular weight.

e Molecular lon (M*): A characteristic pair of peaks of nearly equal intensity at m/z 256 and
258.[5] This distinctive 1:1 ratio is due to the natural abundance of the two stable isotopes of
bromine, 7°Br and 81Br.[8]

e Fragmentation: Common fragmentation pathways include cleavage of the ether bond,
leading to the loss of the hexyl group (CeH13¢) or the hexyloxy group (CeH130¢), and loss of
the bromine atom.

Synthesis Protocol: Williamson Ether Synthesis

A reliable and common method for preparing this compound is the Williamson ether synthesis,
which involves the reaction of a phenoxide with an alkyl halide. The causality behind this choice
is the high efficiency and selectivity of the Sn2 reaction between the nucleophilic phenoxide and
the primary alkyl halide.

Reactants: 4-Bromophenol and 1-Bromohexane.[5] Reagents: Potassium carbonate (K2CO3s)
as a base and acetone as the solvent.

i

| cool and filter Evaporate solvent Final Product:
to remove salts (Rotary Evaporator) 1-Bromo-4-(hexyloxy)benzene

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the target compound.
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Step-by-Step Methodology:

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-
bromophenol (1.0 eq), potassium carbonate (1.5 eq, to deprotonate the phenol), and
acetone. Stir the mixture.

o Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq) dropwise to the stirring suspension.
The slight excess of the alkyl halide ensures the complete consumption of the more valuable
4-bromophenol.

o Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Progress can be
monitored by Thin Layer Chromatography (TLC) until the starting phenol spot disappears.

o Workup - Filtration: After cooling to room temperature, filter the solid salts (KBr and excess
K2COs) and wash the solid with a small amount of acetone.

o Workup - Extraction: Combine the filtrates and evaporate the solvent under reduced
pressure. Dissolve the resulting crude oil in a suitable organic solvent like diethyl ether.
Wash the organic layer sequentially with dilute aqueous NaOH (to remove any unreacted
phenol) and then with brine (to remove residual water).

» Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,
Na2S0a4 or MgSOa), filter, and concentrate in vacuo to yield the crude product.

 Purification: The crude liquid can be purified by vacuum distillation or silica gel column
chromatography to yield the final product as a clear oil.

Reactivity and Key Applications

The synthetic utility of Benzene, 1-bromo-4-(hexyloxy)- stems from the reactivity of the C-Br
bond. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such
as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of
new carbon-carbon or carbon-heteroatom bonds at the para position, making it a valuable
building block.[2]
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Benzene, 1-bromo-4-(hexyloxy)- Coupling Partner
(Ar-Br) (e.g., R-B(OH)z2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern
Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348518/docs#introduction-a-versatile-building-
block-in-modern-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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